molecular formula C14H17NO4 B14293050 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione CAS No. 112798-54-6

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione

Cat. No.: B14293050
CAS No.: 112798-54-6
M. Wt: 263.29 g/mol
InChI Key: ONDVLXAXWPHFSY-UHFFFAOYSA-N
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Description

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione typically involves the reaction of 4-hydroxy-3-methoxyphenylpropionic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives .

Scientific Research Applications

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the hydroxy-methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components .

Properties

CAS No.

112798-54-6

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

1-[3-(4-hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H17NO4/c1-19-12-9-10(4-5-11(12)16)3-2-8-15-13(17)6-7-14(15)18/h4-5,9,16H,2-3,6-8H2,1H3

InChI Key

ONDVLXAXWPHFSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCCN2C(=O)CCC2=O)O

Origin of Product

United States

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